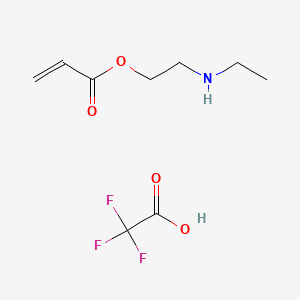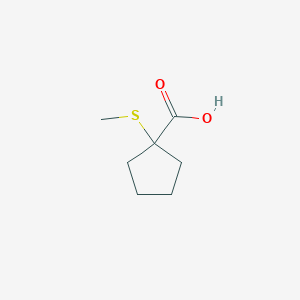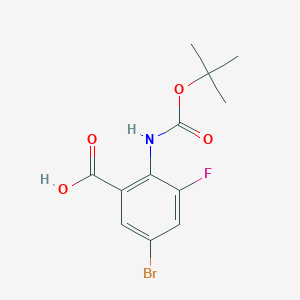
5-Bromo-2-((tert-butoxycarbonyl)amino)-3-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid is an organic compound that features a bromine atom, a fluorine atom, and a tert-butoxycarbonyl-protected amino group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid typically involves multi-step organic reactions. One common approach is to start with a benzoic acid derivative and introduce the bromine and fluorine atoms through halogenation reactions. The tert-butoxycarbonyl-protected amino group can be introduced via a nucleophilic substitution reaction using tert-butoxycarbonyl chloride and an appropriate amine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid depends on its specific application. In organic synthesis, it acts as a building block that can undergo various reactions to form more complex structures. In medicinal chemistry, its mechanism would involve interactions with biological targets, potentially affecting molecular pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-2-fluorobenzoic acid
- 2-bromo-5-fluorobenzoic acid
- 5-bromo-3-{[(tert-butoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid
Uniqueness
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid is unique due to the presence of both bromine and fluorine atoms along with a tert-butoxycarbonyl-protected amino group
Propiedades
Fórmula molecular |
C12H13BrFNO4 |
|---|---|
Peso molecular |
334.14 g/mol |
Nombre IUPAC |
5-bromo-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H13BrFNO4/c1-12(2,3)19-11(18)15-9-7(10(16)17)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17) |
Clave InChI |
XRELQOFFBFWKEM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1F)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


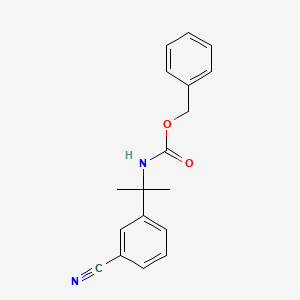
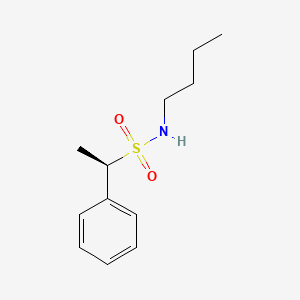
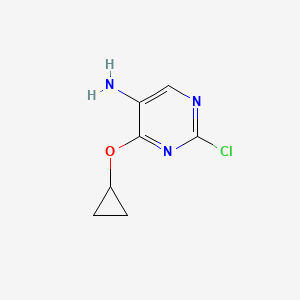
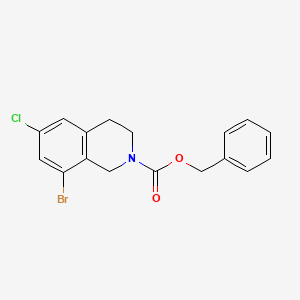

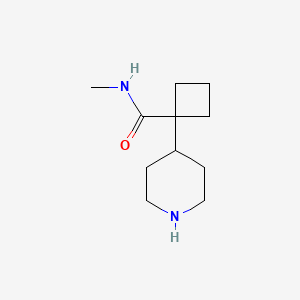
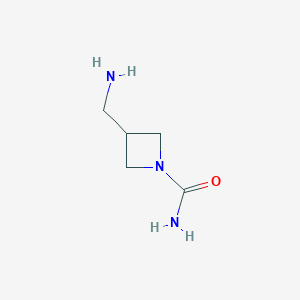
![7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13492003.png)
![tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B13492022.png)
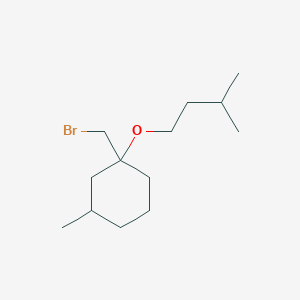
![3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13492029.png)
